LY53857 (CAS 32896-53-0) is a highly potent, ergoline-derived 5-HT2 receptor antagonist utilized extensively as a critical baseline material in cardiovascular, hematological, and neuropharmacological research [1]. Characterized by an in vitro dissociation constant of 5.4 × 10^-11 M for 5-HT2 receptors, it acts as a competitive antagonist that effectively isolates serotonin-mediated vascular contraction and platelet aggregation[1]. Unlike many conventional serotonin antagonists, LY53857 is structurally optimized as an ergoline ester to provide exceptional receptor selectivity, making it a mandatory procurement choice when laboratory workflows require pure 5-HT2 blockade without confounding off-target adrenergic or dopaminergic effects [2].
Substituting LY53857 with more common 5-HT2 antagonists, such as ketanserin or spiperone, fundamentally compromises experimental reproducibility in smooth muscle and cardiovascular assays[1]. Standard substitutes exhibit significant affinity for alpha-1 adrenergic receptors, which inadvertently lowers blood pressure and alters vascular tone independently of serotonin pathways [1]. Because LY53857 lacks this alpha-1 adrenergic cross-reactivity, it does not induce the artifactual systemic hypotension seen with ketanserin[2]. Procurement of LY53857 is therefore critical for workflows requiring the precise decoupling of serotonergic signaling from adrenergic responses, particularly in in vivo thrombosis models and smooth muscle contractility studies [2].
LY53857 demonstrates a 250,000-fold selectivity for 5-HT2 receptors over alpha-1 adrenergic receptors, a critical metric for assay purity [1]. In comparative binding assays, LY53857 exhibited a dissociation constant (Kd) of 5.4 × 10^-11 M for 5-HT2 receptors and 1.4 × 10^-5 M for alpha-adrenergic receptors [1]. In contrast, standard antagonists like ketanserin and spiperone display high affinity for alpha-1 receptors, leading to dual blockade and confounded data [1].
| Evidence Dimension | Receptor Selectivity Ratio (5-HT2 vs Alpha-1) |
| Target Compound Data | 250,000-fold selectivity (Kd 5.4E-11 M vs 1.4E-5 M) |
| Comparator Or Baseline | Ketanserin / Spiperone (Dual 5-HT2 / Alpha-1 blockade, low selectivity) |
| Quantified Difference | >5 orders of magnitude difference in alpha-1 affinity |
| Conditions | In vitro receptor binding assays (vascular smooth muscle) |
Procuring LY53857 ensures high assay reproducibility in vascular workflows by eliminating the alpha-1 adrenergic cross-reactivity that routinely confounds data when using standard antagonists like ketanserin.
Because it lacks alpha-1 adrenergic antagonism, LY53857 does not induce systemic hypotension, preserving baseline hemodynamics[1]. In spontaneously hypertensive rats (SHR), LY53857 at doses sufficient to completely block the pressor response to serotonin (up to 10 mg/kg) produced no reduction in mean arterial blood pressure [1]. Conversely, ketanserin significantly lowers blood pressure in the same models due to its intrinsic alpha-1 blocking properties [1].
| Evidence Dimension | Mean Arterial Blood Pressure Reduction |
| Target Compound Data | 0% reduction (no hypotensive effect at 10 mg/kg) |
| Comparator Or Baseline | Ketanserin (Significant hypotensive effect via alpha-1 blockade) |
| Quantified Difference | Complete absence of hypotensive artifacts |
| Conditions | In vivo spontaneously hypertensive rat (SHR) model |
Allows researchers to integrate pure 5-HT2 blockade into mainstream in vivo cardiovascular workflows without triggering the systemic hypotensive artifacts associated with generic substitutes.
LY53857 potently inhibits the serotonin-amplified component of platelet aggregation, making it a highly reliable tool for thrombosis modeling [1]. In a rabbit model of vascular arterial occlusion induced by electrical stimulation, intravenous pretreatment with LY53857 (100 µg/kg) extended the time to carotid artery occlusion from a baseline of 47.0 ± 7 minutes to 164 ± 16 minutes [1]. Ex vivo analysis confirmed a 40.5% inhibition of platelet aggregation in response to combined ADP and serotonin [1].
| Evidence Dimension | Time to Carotid Artery Occlusion |
| Target Compound Data | 164 ± 16 minutes (at 100 µg/kg i.v.) |
| Comparator Or Baseline | Baseline control (47.0 ± 7 minutes) |
| Quantified Difference | 3.5-fold prolongation of occlusion time |
| Conditions | Rabbit model of carotid artery occlusion (electrical stimulation) |
Provides a highly reliable, process-compatible pharmacological control for quantifying serotonin's specific contribution to platelet aggregation in standardized in vivo thrombosis models.
LY53857 is the optimal choice for isolating 5-HT2-mediated vascular contraction in live animal models. Its lack of alpha-1 adrenergic affinity ensures that researchers can block serotonin receptors without inducing the hypotensive artifacts that routinely occur when using ketanserin[1].
Procurement of LY53857 is highly recommended for arterial occlusion and thrombosis studies. It serves as a selective inhibitor to accurately quantify the specific contribution of serotonin to ADP- or collagen-induced platelet aggregation, reliably extending occlusion times in standardized models [2].
In isolated tissue bath experiments (e.g., jugular vein or aorta), LY53857 acts as the definitive reference antagonist. Its 250,000-fold selectivity allows for the precise calculation of 5-HT2 receptor dissociation constants without the confounding dual-blockade effects seen with spiperone or ritanserin[3].